BenchChemオンラインストアへようこそ!

4-methoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Ion channel pharmacology Sodium channel inhibition Pain therapeutics

This compound is a synthetic sulfonamide derivative featuring a pyridazine-thiophene core linked via an ethoxy spacer to a 4-methoxybenzenesulfonamide moiety. Its molecular formula is C17H17N3O4S2 (MW 391.46) and it is sold primarily as a research chemical for medicinal chemistry and biological screening applications.

Molecular Formula C17H17N3O4S2
Molecular Weight 391.46
CAS No. 920362-05-6
Cat. No. B2792608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
CAS920362-05-6
Molecular FormulaC17H17N3O4S2
Molecular Weight391.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3
InChIInChI=1S/C17H17N3O4S2/c1-23-13-4-6-14(7-5-13)26(21,22)18-10-11-24-17-9-8-15(19-20-17)16-3-2-12-25-16/h2-9,12,18H,10-11H2,1H3
InChIKeyRSAXSEDKAHRRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-Methoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS 920362-05-6) Chemical Profile


This compound is a synthetic sulfonamide derivative featuring a pyridazine-thiophene core linked via an ethoxy spacer to a 4-methoxybenzenesulfonamide moiety . Its molecular formula is C17H17N3O4S2 (MW 391.46) and it is sold primarily as a research chemical for medicinal chemistry and biological screening applications [1]. Based on limited available information, it belongs to a class of heterocyclic sulfonamides that have been explored as ion channel modulators, though the specific biological target profile for this exact compound remains largely uncharacterized in the public domain.

Why Generic Substitution Fails for 4-Methoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide


The compound's differentiation lies in its specific molecular architecture—a 4-methoxybenzenesulfonamide coupled to a thiophene-pyridazine ether. Closely related analogs with variations in the sulfonamide ring substituent or the heterocyclic core are known to exhibit divergent biological activity profiles, particularly in ion channel modulation assays [1]. As exemplified by the pyridazine sulfonamide class targeting chloride channels (CaCC/VRAC), minor structural modifications can drastically alter potency, selectivity, and physicochemical properties [1]. Therefore, generic substitution with a similar sulfonamide without side-by-side comparative data risks undermining experimental reproducibility and target engagement specificity. Without direct comparative data, any claimed advantage remains speculative; users must verify critical parameters such as purity, solubility, and target activity in their specific assay context.

Quantitative Evidence Guide: 4-Methoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide vs. Closest Analogs


Sodium Channel Nav1.9 Inhibitory Activity: Target Compound vs. Structural Analogs

Limited evidence from patent disclosures suggests that certain pyridazine sulfonamide analogs exhibit inhibitory activity against the Nav1.9 sodium channel [1]. However, no direct head-to-head or cross-study comparable quantitative data (e.g., IC50 values) for 4-methoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide could be retrieved from primary literature or public bioactivity databases. A related compound (BDBM258112) within a similar chemotype series demonstrated an IC50 of 58 nM against Nav1.9, but this compound possesses a substantially different substitution pattern [2]. Without a direct comparator for the target compound, its potency relative to this or any other analog remains unknown. The evidence is insufficient to support a quantitative differentiation claim.

Ion channel pharmacology Sodium channel inhibition Pain therapeutics

Chloride Channel (CaCC/VRAC) Modulation: Class-Level Evidence

The pyridazine sulfonamide class, to which the target compound belongs, has been extensively patented for chloride channel modulation, specifically targeting calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC) [1]. However, no specific activity data (e.g., IC50 or % inhibition) for 4-methoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide itself has been disclosed. The patent provides numerous general formulas and example syntheses but does not quantitatively characterize the biological activity of this specific analog against chloride channels. Therefore, while the class suggests a potential mechanism, any differentiation claim for this compound versus other chloride channel modulators is entirely unsupported by public data.

Chloride channel pharmacology Cystic fibrosis Cancer

Physicochemical Differentiation: Lipophilicity and Solubility vs. Unsubstituted Analog

The 4-methoxy substituent on the benzenesulfonamide ring is predicted to increase lipophilicity and modulate solubility relative to the unsubstituted or halogenated analogs. For example, the unsubstituted benzenesulfonamide analog (N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, CAS not available) lacks the electron-donating methoxy group, which is known to influence pharmacokinetic properties such as logP and aqueous solubility [1]. Computational predictions (e.g., using SwissADME or similar) could quantify this difference, but experimental logP or solubility values for the target compound have not been published. Thus, quantitative differentiation remains speculative until measurement data are provided by the vendor or independent labs.

Physicochemical property Lipophilicity Solubility

Application Scenarios for 4-Methoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide Based on Limited Evidence


Preliminary Screening in Ion Channel Drug Discovery Programs

Given the class association with sodium (Nav1.9) and chloride (CaCC/VRAC) channels, this compound may serve as a starting point for hit identification in pain, epilepsy, or cystic fibrosis research [1]. Users should proceed with caution and independently validate target activity, as no quantitative potency data is available in the public domain.

Structure-Activity Relationship (SAR) Studies on Pyridazine Sulfonamides

The unique combination of a 4-methoxyphenyl sulfonamide and a thiophene-pyridazine core offers a distinct chemical space for SAR exploration [1]. The compound can be compared head-to-head with close analogs (e.g., 4-methyl, 4-acetyl, or thiophene sulfonamide variants) to map key pharmacophoric features and optimize biological activity.

Chemical Probe Development for Undisclosed Targets

As a commercially available screening compound, it may be used in phenotypic assays or target identification campaigns where the mechanism of action is unknown [1]. Its differentiation from other library members would only emerge from the assay results themselves, making it a 'selection by screening' rather than a 'selection by known property' scenario.

Quote Request

Request a Quote for 4-methoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.